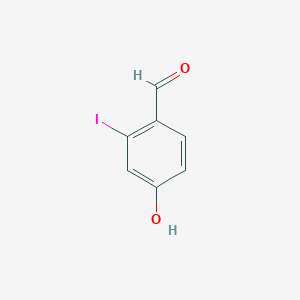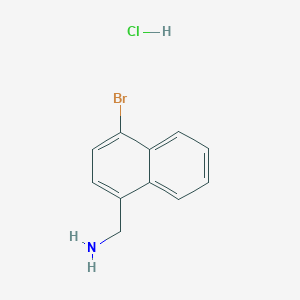
(4-Bromonaphthalen-1-yl)methanamine hydrochloride
Overview
Description
(4-Bromonaphthalen-1-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H11BrClN and a molecular weight of 272.57 g/mol . It is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromonaphthalen-1-yl)methanamine hydrochloride typically involves the bromination of naphthalene followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions often include:
Bromination: Naphthalene is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromonaphthalene.
Amination: The 4-bromonaphthalene undergoes a nucleophilic substitution reaction with methanamine under basic conditions to form (4-Bromonaphthalen-1-yl)methanamine.
Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(4-Bromonaphthalen-1-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to form the corresponding naphthylmethanamine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide, thiols, or primary amines under basic conditions.
Major Products
Oxidation: Imines or nitriles.
Reduction: Naphthylmethanamine.
Substitution: Various substituted naphthylmethanamines depending on the nucleophile used.
Scientific Research Applications
(4-Bromonaphthalen-1-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Bromonaphthalen-1-yl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and amine group are key functional groups that can participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloronaphthalen-1-yl)methanamine hydrochloride
- (4-Fluoronaphthalen-1-yl)methanamine hydrochloride
- (4-Iodonaphthalen-1-yl)methanamine hydrochloride
Uniqueness
(4-Bromonaphthalen-1-yl)methanamine hydrochloride is unique due to the presence of the bromine atom, which can participate in specific reactions that other halogenated analogs may not. The bromine atom also influences the compound’s reactivity and interactions with other molecules, making it a valuable compound in various research applications.
Properties
IUPAC Name |
(4-bromonaphthalen-1-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN.ClH/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11;/h1-6H,7,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIHRIRAILUHFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592212 | |
| Record name | 1-(4-Bromonaphthalen-1-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
578029-09-1 | |
| Record name | 1-(4-Bromonaphthalen-1-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
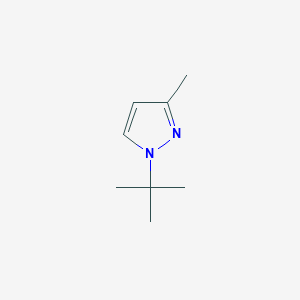
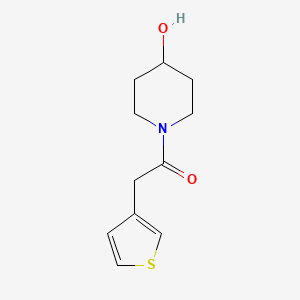

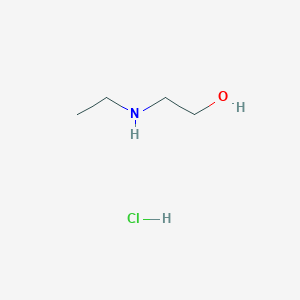
![6-Bromobenzo[d]isothiazole](/img/structure/B1341809.png)
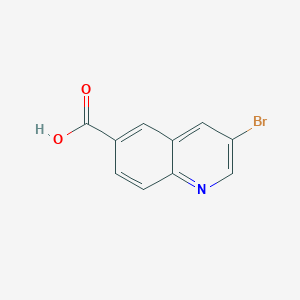
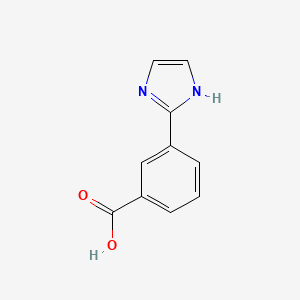
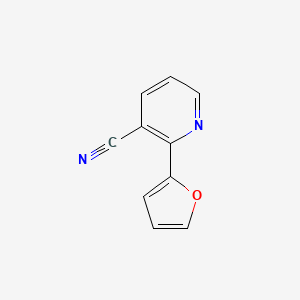
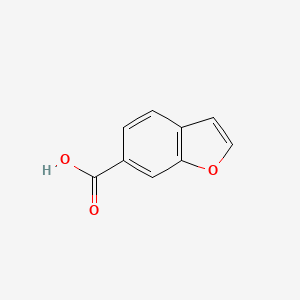
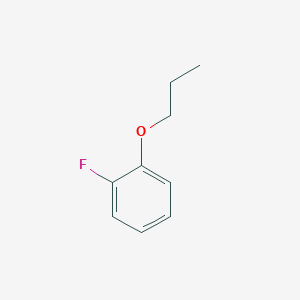
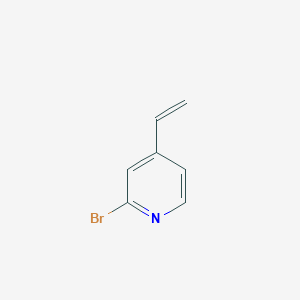
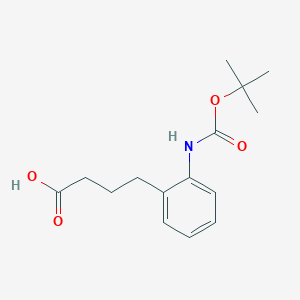
![6-Bromobenzo[d]oxazole](/img/structure/B1341829.png)
